molecular formula C8H15NO3 B120231 (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid CAS No. 145452-25-1

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid

Cat. No. B120231
M. Wt: 173.21 g/mol
InChI Key: CEVKICMBZZNYAE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid, also known as L-Hydroxyproline, is a non-essential amino acid that is naturally found in collagen. It plays an important role in the structure and stability of collagen, which is the most abundant protein in the human body and is responsible for the strength and elasticity of connective tissues such as skin, bone, cartilage, and tendons.

Mechanism Of Action

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline plays a critical role in the formation of collagen triple helix structure. It stabilizes the collagen molecule by forming hydrogen bonds with adjacent proline and hydroxyproline residues, which increases the tensile strength of collagen fibers. (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline also plays a role in the regulation of collagen synthesis by modulating the activity of prolyl hydroxylase enzyme.

Biochemical And Physiological Effects

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many biochemical and physiological effects. It has been shown to improve skin hydration and elasticity, reduce the appearance of fine lines and wrinkles, and promote wound healing. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage and aging.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in lab experiments is its stability and solubility in water. It is also relatively inexpensive and readily available. However, one limitation is that it is not a naturally occurring amino acid in most organisms, which may limit its relevance in certain experimental systems.

Future Directions

There are many potential future directions for the study of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline. One area of interest is the development of collagen-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the role of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in aging and age-related diseases such as osteoporosis and skin aging. Additionally, the development of new synthesis methods and analytical techniques for (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline could lead to new applications and discoveries.

Synthesis Methods

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline can be synthesized from L-proline, which is an essential amino acid that is naturally found in many foods. The synthesis involves the hydroxylation of the proline molecule at the 4th carbon position, which is catalyzed by the enzyme prolyl hydroxylase. This reaction requires molecular oxygen, iron, and ascorbic acid as cofactors.

Scientific Research Applications

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many scientific research applications. It is commonly used in the field of biochemistry and molecular biology as a tool to study collagen structure and function. It is also used in the synthesis of collagen-based biomaterials for tissue engineering and regenerative medicine.

properties

CAS RN

145452-25-1

Product Name

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,12)5-3-6(7(10)11)9-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

CEVKICMBZZNYAE-PHDIDXHHSA-N

Isomeric SMILES

CC(C)([C@@H]1C[C@@H](NC1)C(=O)O)O

SMILES

CC(C)(C1CC(NC1)C(=O)O)O

Canonical SMILES

CC(C)(C1CC(NC1)C(=O)O)O

synonyms

D-Proline, 4-(1-hydroxy-1-methylethyl)-, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.